![molecular formula C12H17NO3 B3419213 Nicoboxil CAS No. 13912-80-6](/img/structure/B3419213.png)
Nicoboxil
Übersicht
Beschreibung
Nicoboxil is a medication used to treat acute back pain . It has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option . It is predominantly found paired with nonivamide as a combination topical analgesic product . Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia .
Synthesis Analysis
Nicoboxil can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular formula of Nicoboxil is C12H17NO3 . The average molecular weight is 223.272 and the monoisotopic molecular weight is 223.120843411 .Chemical Reactions Analysis
Nicoboxil and nonivamide induce vasodilation by different effects and therefore have complementary abilities inducing increased blood flow .Physical And Chemical Properties Analysis
The density of Nicoboxil is 1.1±0.1 g/cm3 . Its boiling point is 287.4±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.6±20.4 °C . The index of refraction is 1.495 . The molar refractivity is 61.0±0.3 cm3 . The polar surface area is 48 Å2 . The polarizability is 24.2±0.5 10-24 cm3 . The surface tension is 39.4±3.0 dyne/cm . The molar volume is 209.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Treatment of Acute Nonspecific Low Back Pain
Nicoboxil, in combination with Nonivamide (a capsaicinoid), has been effectively used in the treatment of acute nonspecific low back pain . This combination is often referred to as a fixed dose combination (FDC) cream .
Efficacy: In a phase III randomized, double-blind, placebo-controlled trial, the FDC of Nicoboxil and Nonivamide was found to significantly reduce pain intensity (PI) in patients suffering from acute nonspecific low back pain . After 8 hours of the first application, the pain was more reduced with the FDC than with placebo . On the last treatment day, the mean pain reduction by the FDC was stronger than with placebo .
Mobility Improvement: The study also found that mobility on Day 1 was in favor of the FDC when compared to placebo . This suggests that the FDC of Nicoboxil and Nonivamide can help improve mobility in patients suffering from acute nonspecific low back pain.
Safety and Tolerability: Both treatments were tolerated well, and no serious adverse events were reported . This indicates that the FDC of Nicoboxil and Nonivamide is a safe treatment option for acute nonspecific low back pain.
Safety and Hazards
Nicoboxil is harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, get medical help and rinse mouth . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Despite topical nicoboxil/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed . The aim of future research is to provide a comprehensive overview of the capsaicin compound, and more importantly delve into its therapeutic potential in various human ailments .
Wirkmechanismus
Target of Action
Nicoboxil is a medication used to treat acute back pain . It is predominantly found paired with nonivamide as a combination topical analgesic product . The primary therapeutic use for which nicoboxil is currently indicated for is as an active ingredient in combination with the capsaicinoid nonivamide compound as a topical analgesic .
Mode of Action
Nicoboxil is considered a rubefacient . Rubefacients are substances that irritate the skin, causing the capillaries to dilate and increasing blood circulation. This mechanism of action is complementary and ultimately synergistic with nonivamide’s capsaicin activity .
Biochemical Pathways
Nicoboxil possesses vasodilating properties facilitated by prostaglandin . The observed hyperaemic (increased blood flow) effect of nicoboxil occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .
Result of Action
The result of Nicoboxil’s action is the temporary relief of the pain of rheumatism, arthritis, lumbago, muscular aches, sprains and strains, sporting injuries, and other conditions where local warmth is beneficial . It is typically considered an effective and safe therapeutic option .
Eigenschaften
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRISIINLJVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057635 | |
Record name | Nicoboxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |
Record name | Nicoboxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nicoboxil | |
CAS RN |
13912-80-6, 1322-29-8 | |
Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoboxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoboxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicoboxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicoboxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOBOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nicoboxil exert its effect on the human body?
A1: Nicoboxil acts as an adenosine triphosphate-sensitive potassium (KATP) channel opener, primarily in vascular smooth muscle cells. [, ] This action leads to hyperpolarization of the cell membrane, inhibiting calcium influx and ultimately causing vasodilation, which increases blood flow. [, ]
Q2: What are the downstream effects of Nicoboxil-induced vasodilation?
A2: The increased blood flow resulting from Nicoboxil's vasodilatory effect has been shown to improve oxygenation in both skin and muscle tissue. [, ] This improved blood flow also contributes to its therapeutic benefit in conditions like acute low back pain. []
Q3: Can you describe the structural characteristics of Nicoboxil?
A3: Nicoboxil is a nicotinic acid ester chemically named 2-[(1,4-dioxan-2-yl)methoxy]-6-pyridinecarboxylic acid 2-(2-hydroxyethyl)pyridin-4-yl ester. [] While the provided research papers do not list the molecular weight or spectroscopic data, they highlight its structural similarity to other nicotinic acid esters.
Q4: How does the formulation of Nicoboxil affect its action?
A4: Research suggests that the vehicle used for topical Nicoboxil significantly influences its kinetics. An oil-in-water emulsion leads to a faster onset of action compared to a water-free ointment. [] This difference is likely due to variations in drug release and penetration through the skin barrier.
Q5: Is Nicoboxil used alone or in combination with other substances?
A5: Nicoboxil is often combined with nonivamide, a capsaicinoid, in topical formulations. [, , , ] This combination shows an additive effect on blood flow enhancement, possibly due to nonivamide's ability to stimulate C-fibers and induce vasodilation through a different mechanism. []
Q6: What is the evidence supporting the efficacy of Nicoboxil in treating acute low back pain?
A6: A randomized, double-blind, placebo-controlled trial demonstrated that a fixed-dose combination cream containing Nicoboxil and nonivamide effectively reduced pain intensity and improved mobility in patients with acute nonspecific low back pain. [] The study reported significant pain reduction within 8 hours of the first application, with continued improvement until the end of the 4-day treatment period. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.